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molecular formula C9H9BrO2 B2849831 4-Bromo-2,5-dimethylbenzoic acid CAS No. 276677-03-3

4-Bromo-2,5-dimethylbenzoic acid

Cat. No. B2849831
M. Wt: 229.073
InChI Key: PYZYBJKFYYDWPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06479524B1

Procedure details

At −78° C., 100 ml (0.16 mol) of a 1.6 molar n-butyl lithium solution in hexane is added dropwise to a solution of 43.63 g (0.162 mol) of 2,5-dibromo-p-xylene, and stirred for one hour. Then dry carbon dioxide is passed into the solution for 4 hours. It is slowly heated to ambient temperature and stirred for 16 hours. After the slow addition of 210 ml of 2N hydrochloric acid, the phases are separated, the aqueous phase is extracted 2× with 200 ml ether, the combined organic phases are washed with conc. NaCl solution and dried with Na2SO4. After the solvent has been eliminated in vacuo the crude product is mixed with 200 ml of 2N NaOH and the brown solution obtained is extracted 3× with 100 ml of diethyl ether. The aqueous phase is acidified with conc. HCl and the precipitate which then forms is suction filtered, washed with ice water and dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
43.63 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
210 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:12]=[C:11]([CH3:13])[C:10]([Br:14])=[CH:9][C:8]=1[CH3:15].[C:16](=[O:18])=[O:17].Cl>CCCCCC>[Br:14][C:10]1[C:11]([CH3:13])=[CH:12][C:7]([C:16]([OH:18])=[O:17])=[C:8]([CH3:15])[CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
43.63 g
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)C)Br)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
210 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted 2× with 200 ml ether
WASH
Type
WASH
Details
the combined organic phases are washed with conc. NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
ADDITION
Type
ADDITION
Details
is mixed with 200 ml of 2N NaOH
CUSTOM
Type
CUSTOM
Details
the brown solution obtained
EXTRACTION
Type
EXTRACTION
Details
is extracted 3× with 100 ml of diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ice water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC1=CC(=C(C(=O)O)C=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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